
Hydroxylamine-O-sulfonic acid
Overview
Description
Hydroxylamine-O-sulfonic acid, also known as aminosulfuric acid, is an inorganic compound with the molecular formula H₃NO₄S. It is a white, water-soluble, and hygroscopic solid. This compound is commonly represented by the condensed structural formula H₂NOSO₃H, though it actually exists as a zwitterion, more accurately represented as +H₃NOSO₃⁻ .
Preparation Methods
Hydroxylamine-O-sulfonic acid can be prepared by treating hydroxylamine sulfate with fuming sulfuric acid (oleum). The reaction is as follows :
(NH3OH)2SO4+2SO3→2H2NOSO3H+H2SO4
The industrial process is similar to the laboratory procedure. Another method involves the sulfonation of hydroxylamine with chlorosulfonic acid . The this compound should be stored at 0°C to prevent decomposition .
Chemical Reactions Analysis
Hydroxylamine-O-sulfonic acid reacts under basic conditions as an electrophile and under neutral and acidic conditions as a nucleophile . Some of the key reactions include:
Oxidation: It can be oxidized to form various nitrogen-containing compounds.
Substitution: It undergoes substitution reactions to form different amine derivatives.
Common reagents used in these reactions include tertiary amines, pyridine, and various oxidizing agents . Major products formed from these reactions include hydrazinium salts, pyridinium salts, and various nitrogen-containing heterocycles .
Scientific Research Applications
Organic Synthesis
HOSA plays a crucial role in synthesizing various nitrogen-containing compounds. Key applications include:
- Amination Reactions : HOSA is used to synthesize primary amines, including 1-aminotetrazoles and N-aminopiperidine (NAPP) .
- Formation of Heterocycles : It is employed in the preparation of heterocyclic compounds such as pyrroles, diaziridines, and oxaziridines .
- Conversion of Aldehydes to Nitriles : HOSA facilitates the direct synthesis of nitriles from aldehydes in aqueous media .
Analytical Chemistry
In analytical applications, HOSA serves as a reducing agent:
- Detection of Metal Ions : It is utilized to convert metal ions into more detectable forms, enhancing the sensitivity of various analytical methods .
- Chemiluminescence Detection : HOSA has been explored as a coreactant in luminol chemiluminescence for selective detection of ions like Co²⁺ .
Pharmaceutical Applications
HOSA is significant in drug development:
- Synthesis of Drug Intermediates : It is used in the preparation of intermediates for various therapeutic agents, particularly in medicinal chemistry .
- Quinolone Synthesis : HOSA is involved in synthesizing quinolones, which are important in pharmaceutical formulations targeting GABAA receptors .
Environmental Applications
HOSA contributes to environmental protection:
- Wastewater Treatment : It is effective in reducing nitro compounds during wastewater treatment processes, aiding compliance with environmental regulations .
Data Table: Summary of Applications
Application Area | Specific Use Cases | Key Benefits |
---|---|---|
Organic Synthesis | Amination, heterocycle formation | Versatile reagent for nitrogen compounds |
Analytical Chemistry | Metal ion detection, chemiluminescence | Enhanced sensitivity and selectivity |
Pharmaceutical Research | Synthesis of drug intermediates | Essential for developing new therapeutic agents |
Environmental Science | Wastewater treatment | Reduces harmful nitro compounds |
Case Study 1: Synthesis of N-Aminopiperidine
A study demonstrated the efficient synthesis of N-aminopiperidine using HOSA. The process involved reacting piperidine with HOSA under controlled conditions, yielding high conversion rates and purity levels. The kinetics and phase equilibria were also analyzed, showcasing the effectiveness of HOSA as an aminating agent .
Case Study 2: Chemiluminescence Detection
Research highlighted HOSA's role as a coreactant in luminol-based chemiluminescence systems. The study revealed that the presence of Co²⁺ significantly enhanced luminescence intensity when combined with HOSA, indicating its potential for sensitive ion detection in various analytical applications .
Mechanism of Action
Hydroxylamine-O-sulfonic acid acts as both a nucleophile and an electrophile in various chemical reactions . It facilitates the transfer of nitrogen atoms to other molecules, leading to the formation of amine groups . The molecular targets and pathways involved include the conversion of organoboranes to amines and the synthesis of nitrogen-containing heterocycles .
Comparison with Similar Compounds
Hydroxylamine-O-sulfonic acid is unique due to its ability to act as both a nucleophile and an electrophile . Similar compounds include:
2,4-Dinitrophenylhydroxylamine: Used as an electrophilic aminating agent.
O-(Diphenylphosphinyl)hydroxylamine: Facilitates stereo- and regioselective bond-formation reactions.
Sulfamic acid: Similar in structure but does not exhibit the same reactivity as this compound.
This compound stands out due to its versatility and wide range of applications in various fields .
Biological Activity
Hydroxylamine-O-sulfonic acid (HOSA), also known as aminosulfuric acid, is an inorganic compound with the formula H₃NO₄S. It is a versatile reagent in organic synthesis and has garnered attention for its biological activity, particularly in the synthesis of nitrogen-containing compounds and its potential applications in medicinal chemistry. This article explores the biological activity of HOSA, highlighting its mechanisms, applications, and relevant research findings.
HOSA is characterized by its ability to act as both a nucleophile and an electrophile, depending on the reaction conditions. This dual functionality allows it to participate in various chemical transformations, including:
- Amination Reactions : HOSA is widely used for the introduction of amine groups into organic molecules. It can convert carbonyl compounds into oxime-O-sulfonates, which can further react to form nitriles or amides through rearrangement processes such as the Beckmann rearrangement .
- Synthesis of Heterocycles : HOSA facilitates the formation of diverse heterocyclic compounds, including oxaziridines, diaziridines, pyrroles, and benzodiazepines. These heterocycles often exhibit significant biological activities, making HOSA a valuable tool in drug discovery .
- Reductive Deamination : HOSA has been employed in the reductive deamination of amines, showcasing its utility in modifying amino acid structures for pharmaceutical applications .
Biological Applications
The biological activity of HOSA extends beyond synthetic chemistry into various fields:
- Anticancer Agents : Research indicates that derivatives synthesized from HOSA exhibit potential anticancer properties. For instance, heterocyclic compounds formed using HOSA have shown cytotoxic effects against cancer cell lines .
- Antiviral and Antimicrobial Activity : Some studies suggest that compounds synthesized from HOSA may possess antiviral and antimicrobial properties. The structural diversity achieved through HOSA-mediated reactions allows for the development of new agents targeting infectious diseases .
- Chemiluminescence Applications : HOSA has been investigated as a coreactant in luminol chemiluminescence systems. This application is particularly useful for sensitive detection methods in biochemical assays .
Case Studies and Research Findings
Several studies have explored the biological implications of HOSA:
- Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines : A study demonstrated that using HOSA as an electron-deficient hydroxylamine equivalent allowed for efficient cyclization reactions leading to pyrazolopyrimidine compounds with potential pharmacological activity. The one-pot synthesis yielded high diastereoselectivity and good overall yields .
- Molecular Modeling Studies : Molecular modeling has provided insights into the tautomeric forms of compounds derived from HOSA, indicating their stability and reactivity profiles under different conditions. Such studies are crucial for understanding how these compounds can be optimized for biological applications .
- Amination Reactions with Nucleic Acids : Research has shown that HOSA can effectively mediate amination reactions involving nucleic acid components, suggesting potential applications in genetic research and biotechnology .
Summary Table of Biological Activities
Q & A
Basic Questions
Q. What are the standard laboratory protocols for synthesizing Hydroxylamine-O-sulfonic acid (HOSA)?
HOSA is synthesized by reacting bis(hydroxylamine) sulfate with 30% fuming sulfuric acid under controlled conditions. The procedure involves:
- Adding finely powdered bis(hydroxylamine) sulfate incrementally to chilled fuming sulfuric acid to manage exothermic reactions (temperature peaks at ~100°C).
- Stirring the mixture for 1 hour post-addition, followed by cooling to 0°C.
- Precipitating the product using ice-cold anhydrous ether, followed by multiple ether washes to remove residual sulfuric acid.
- Drying under vacuum (yields 98–99%) and storing in a desiccator with concentrated sulfuric acid . Key properties: Melting point 210°C (decomposition), solubility in water/methanol, and hygroscopicity necessitate strict moisture control during synthesis .
Q. How do the physical properties of HOSA influence its application in aqueous reactions?
HOSA’s solubility profile (675 g/L in water) and instability above 25°C dictate reaction design:
- Reactions in water or methanol require temperature control (<25°C) to minimize decomposition into sulfates and nitrogen oxides .
- Its hygroscopic nature mandates anhydrous conditions for reactions in organic solvents (e.g., ether or THF). Pre-drying solvents and using inert atmospheres are critical .
Q. What safety measures are essential when handling HOSA in the laboratory?
- Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile), face shields, and P3 respirators to prevent inhalation of corrosive dust .
- Storage: Sealed containers in cool (2–8°C), dry environments; incompatible with strong oxidizers (e.g., peroxides) and bases .
- Spill Management: Collect using non-sparking tools, avoid water (to prevent exothermic decomposition), and neutralize residues with dilute sodium bicarbonate .
Advanced Research Questions
Q. How can HOSA act as a redox-neutral directing group in Rh(III)-catalyzed C–H activation?
In the one-pot synthesis of isoquinolines from aryl ketones:
- HOSA reacts in situ with ketones to form an imine directing group, enabling Rh(III)-catalyzed C–H activation with alkynes.
- The N–O bond in HOSA serves as an internal oxidant, regenerating the Rh catalyst without external additives (e.g., Ag salts).
- Yields exceed 80% under mild conditions (80°C, 12–16 hours) in ethanol/water .
Q. What strategies optimize regioselectivity in HOSA-mediated amination of tetrazoles?
- Solvent Effects: Acetonitrile or nitromethane enhances yields (~60%) by stabilizing reactive intermediates, unlike protic solvents that promote hydrolysis .
- Temperature Control: Reactions at 0–5°C reduce side reactions (e.g., tetrazole ring-opening) .
- Stoichiometry: A 1.5:1 molar ratio of HOSA to tetrazole minimizes over-amination .
Q. How can contradictory data on HOSA’s stability be reconciled for reaction scalability?
Discrepancies in decomposition rates arise from:
- Purity: Commercial HOSA (97–99%) may contain residual sulfuric acid, accelerating decomposition. Recrystallization from methanol/ether improves stability .
- Solvent Systems: Aqueous solutions decompose faster (t½ ~4 hours at 25°C) versus anhydrous methanol (t½ >24 hours) .
- Catalytic Traces: Metal impurities (e.g., Fe³⁺) catalyze decomposition; chelating agents (EDTA) extend shelf life .
Q. What mechanistic insights explain HOSA’s role in lactam synthesis from cyclic ketones?
- HOSA reacts with ketones in formic acid to form intermediate hydroxylamine derivatives.
- Acid-catalyzed Beckmann rearrangement yields lactams via intramolecular cyclization.
- Key parameters: Formic acid concentration (>85%) and reaction time (48–72 hours) to achieve >70% yields .
Q. Methodological Considerations Table
Properties
IUPAC Name |
amino hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3NO4S/c1-5-6(2,3)4/h1H2,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPBABKTKYNPMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NOS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883542 | |
Record name | Sulfuric acid, monoazanyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige hygroscopic powder; [Aldrich MSDS] White hygroscopic solid; [Alfa Aesar MSDS] | |
Record name | Hydroxylamine-O-sulfonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9579 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
2950-43-8 | |
Record name | Hydroxylamine-O-sulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2950-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxylamine-O-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002950438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid, monoazanyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sulfuric acid, monoazanyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroxylamine-O-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.065 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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